molecular formula C16H18N2O B11940545 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile CAS No. 69857-52-9

4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile

Cat. No.: B11940545
CAS No.: 69857-52-9
M. Wt: 254.33 g/mol
InChI Key: HFPFLOSHMDHCDL-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is an organic compound with the molecular formula C16H18N2O. It is characterized by the presence of a benzyloxy group, a cyano group, and a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

The synthesis of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar compounds to 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

69857-52-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(cyanomethyl)-4-phenylmethoxycyclohexane-1-carbonitrile

InChI

InChI=1S/C16H18N2O/c17-11-10-16(13-18)8-6-15(7-9-16)19-12-14-4-2-1-3-5-14/h1-5,15H,6-10,12H2

InChI Key

HFPFLOSHMDHCDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OCC2=CC=CC=C2)(CC#N)C#N

Origin of Product

United States

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